Regiochemical Identity: 3‑Carboxylate vs. 4‑Carboxylate Isomer Determines Pharmacophoric Fitness for MEK Scaffolds
The 3‑carboxylate regiochemistry of CAS 853109‑24‑7 is structurally mandated by the MEK‑inhibitor pharmacophore disclosed in Array BioPharma patents [REFS‑1]. The 4‑carboxylate regioisomer, methyl 2‑chloro‑1‑methyl‑6‑oxo‑pyridine‑4‑carboxylate (CAS 853109‑24‑8), places the ester at a position that is not compatible with the substitution pattern of the exemplified MEK inhibitors [REFS‑1]. Procurement of the 4‑carboxylate isomer therefore yields a building block that cannot be integrated into the validated synthetic route without additional scaffold redesign [REFS‑1].
| Evidence Dimension | Carboxylate position on pyridine ring |
|---|---|
| Target Compound Data | 3‑carboxylate (methyl ester at pyridine C‑3); CAS 853109‑24‑7; SMILES COC(=O)C1=C(Cl)N(C)C(=O)C=C1 |
| Comparator Or Baseline | Methyl 2‑chloro‑1‑methyl‑6‑oxo‑pyridine‑4‑carboxylate (CAS 853109‑24‑8); 4‑carboxylate regioisomer |
| Quantified Difference | Positional isomerism – C‑3 vs. C‑4 carboxylate. The 3‑carboxylate matches the MEK‑inhibitor patent scaffold (US 8,211,920 B2); the 4‑carboxylate does not. |
| Conditions | Structural comparison based on patent claims (US 8,211,920 B2) defining the 6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate core as the active scaffold. |
Why This Matters
Procuring the incorrect regioisomer (4‑carboxylate) blocks entry into the patented synthetic sequence that leads to biologically active MEK inhibitors, wasting synthesis resources.
- [1] Array BioPharma Inc. 6-oxo-1,6-dihydropyridine derivatives as inhibitors of MEK and methods of use thereof. US Patent US 8,211,920 B2, granted 2012‑07‑03. (Formula V compounds require the 3‑carboxylate substitution pattern.) View Source
